Srt2104 (gsk2245840) Srt2104 (gsk2245840) SRT2104, also known as GSK2245840, is a novel, first-in-class, highly selective small molecule activator of the NAD + dependent deacetylase SIRT1. SRT2104 has been developed as a selective small molecule activator of SIRT1, a NAD(+)-dependent deacetylase involved in the regulation of energy homeostasis and the modulation of various metabolic pathways, including glucose metabolism, oxidative stress and lipid metabolism. SIRT1 has been suggested as putative therapeutic target in multiple age-related diseases including type 2 diabetes and dyslipidemias.
Brand Name: Vulcanchem
CAS No.: 1093403-33-8
VCID: VC0543854
InChI: InChI=1S/C26H24N6O2S2/c1-17-23(36-25(28-17)18-5-4-8-27-13-18)24(33)29-21-7-3-2-6-20(21)22-15-32-19(16-35-26(32)30-22)14-31-9-11-34-12-10-31/h2-8,13,15-16H,9-12,14H2,1H3,(H,29,33)
SMILES: CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6
Molecular Formula: C26H24N6O2S2
Molecular Weight: 516.6 g/mol

Srt2104 (gsk2245840)

CAS No.: 1093403-33-8

Inhibitors

VCID: VC0543854

Molecular Formula: C26H24N6O2S2

Molecular Weight: 516.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Srt2104 (gsk2245840) - 1093403-33-8

CAS No. 1093403-33-8
Product Name Srt2104 (gsk2245840)
Molecular Formula C26H24N6O2S2
Molecular Weight 516.6 g/mol
IUPAC Name 4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C26H24N6O2S2/c1-17-23(36-25(28-17)18-5-4-8-27-13-18)24(33)29-21-7-3-2-6-20(21)22-15-32-19(16-35-26(32)30-22)14-31-9-11-34-12-10-31/h2-8,13,15-16H,9-12,14H2,1H3,(H,29,33)
Standard InChIKey LAMQVIQMVKWXOC-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6
Canonical SMILES CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6
Appearance Solid powder
Description SRT2104, also known as GSK2245840, is a novel, first-in-class, highly selective small molecule activator of the NAD + dependent deacetylase SIRT1. SRT2104 has been developed as a selective small molecule activator of SIRT1, a NAD(+)-dependent deacetylase involved in the regulation of energy homeostasis and the modulation of various metabolic pathways, including glucose metabolism, oxidative stress and lipid metabolism. SIRT1 has been suggested as putative therapeutic target in multiple age-related diseases including type 2 diabetes and dyslipidemias.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms SRT2104; SRT 2104; SRT-2104; GSK2245840; GSK-2245840; GSK 2245840.
Reference 1: Baksi A, Kraydashenko O, Zalevkaya A, Stets R, Elliott P, Haddad J, Hoffmann E, Vlasuk GP, Jacobson EW. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes. Br J Clin Pharmacol. 2014 Jul;78(1):69-77. doi: 10.1111/bcp.12327. PubMed PMID: 24446723; PubMed Central PMCID: PMC4168381.
2: van der Meer AJ, Scicluna BP, Moerland PD, Lin J, Jacobson EW, Vlasuk GP, van der Poll T. The Selective Sirtuin 1 Activator SRT2104 Reduces Endotoxin-Induced Cytokine Release and Coagulation Activation in Humans. Crit Care Med. 2015 Jun;43(6):e199-202. doi: 10.1097/CCM.0000000000000949. PubMed PMID: 25978169.
3: Sands BE, Joshi S, Haddad J, Freudenberg JM, Oommen DE, Hoffmann E, McCallum SW, Jacobson E. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis. Inflamm Bowel Dis. 2016 Mar;22(3):607-14. doi: 10.1097/MIB.0000000000000597. PubMed PMID: 26595549; PubMed Central PMCID: PMC4885523.
4: Venkatasubramanian S, Noh RM, Daga S, Langrish JP, Joshi NV, Mills NL, Hoffmann E, Jacobson EW, Vlasuk GP, Waterhouse BR, Lang NN, Newby DE. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers. J Am Heart Assoc. 2013 Jun 14;2(3):e000042. doi: 10.1161/JAHA.113.000042. PubMed PMID: 23770971; PubMed Central PMCID: PMC3698759.
5: Hoffmann E, Wald J, Lavu S, Roberts J, Beaumont C, Haddad J, Elliott P, Westphal C, Jacobson E. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man. Br J Clin Pharmacol. 2013 Jan;75(1):186-96. doi: 10.1111/j.1365-2125.2012.04340.x. PubMed PMID: 22616762; PubMed Central PMCID: PMC3555058.
6: Krueger JG, Suárez-Fariñas M, Cueto I, Khacherian A, Matheson R, Parish LC, Leonardi C, Shortino D, Gupta A, Haddad J, Vlasuk GP, Jacobson EW. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis. PLoS One. 2015 Nov 10;10(11):e0142081. doi: 10.1371/journal.pone.0142081. PubMed PMID: 26556603; PubMed Central PMCID: PMC4640558.
7: Venkatasubramanian S, Noh RM, Daga S, Langrish JP, Mills NL, Waterhouse BR, Hoffmann E, Jacobson EW, Lang NN, Frier BM, Newby DE. Effects of the small molecule SIRT1 activator, SRT2104 on arterial stiffness in otherwise healthy cigarette smokers and subjects with type 2 diabetes mellitus. Open Heart. 2016 May 17;3(1):e000402. doi: 10.1136/openhrt-2016-000402. PubMed PMID: 27239324; PubMed Central PMCID: PMC4879341.
8: Libri V, Brown AP, Gambarota G, Haddad J, Shields GS, Dawes H, Pinato DJ, Hoffman E, Elliot PJ, Vlasuk GP, Jacobson E, Wilkins MR, Matthews PM. A pilot randomized, placebo controlled, double blind phase I trial of the novel SIRT1 activator SRT2104 in elderly volunteers. PLoS One. 2012;7(12):e51395. doi: 10.1371/journal.pone.0051395. PubMed PMID: 23284689; PubMed Central PMCID: PMC3527451.
9: Mercken EM, Mitchell SJ, Martin-Montalvo A, Minor RK, Almeida M, Gomes AP, Scheibye-Knudsen M, Palacios HH, Licata JJ, Zhang Y, Becker KG, Khraiwesh H, González-Reyes JA, Villalba JM, Baur JA, Elliott P, Westphal C, Vlasuk GP, Ellis JL, Sinclair DA, Bernier M, de Cabo R. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass. Aging Cell. 2014 Oct;13(5):787-96. doi: 10.1111/acel.12220. PubMed PMID: 24931715; PubMed Central PMCID: PMC4172519.
10: Jiang M, Zheng J, Peng Q, Hou Z, Zhang J, Mori S, Ellis JL, Vlasuk GP, Fries H, Suri V, Duan W. Sirtuin 1 activator SRT2104 protects Huntington's disease mice. Ann Clin Transl Neurol. 2014 Dec;1(12):1047-52. doi: 10.1002/acn3.135. PubMed PMID: 25574479; PubMed Central PMCID: PMC4284130.
11: Höppner S, Schänzer W, Thevis M. Fragmentation studies of SIRT1-activating drugs and their detection in human plasma for doping control purposes. Rapid Commun Mass Spectrom. 2013 Jan 15;27(1):35-50. doi: 10.1002/rcm.6421. PubMed PMID: 23239315.
12: Höppner S, Delahaut P, Schänzer W, Thevis M. Mass spectrometric studies on the in vivo metabolism and excretion of SIRT1 activating drugs in rat urine, dried blood spots, and plasma samples for doping control purposes. J Pharm Biomed Anal. 2014 Jan;88:649-59. doi: 10.1016/j.jpba.2013.10.022. PubMed PMID: 24239904.
13: Höppner S, Schänzer W, Thevis M. Mass spectrometric studies on the in vitro generated metabolites of SIRT1 activating drugs for doping control purposes. J Mass Spectrom. 2013 Jul;48(7):830-43. doi: 10.1002/jms.3227. PubMed PMID: 23832939.
14: Kim HN, Han L, Iyer S, de Cabo R, Zhao H, O'Brien CA, Manolagas SC, Almeida M. Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs. Mol Endocrinol. 2015 Oct;29(10):1498-509. doi: 10.1210/me.2015-1133. PubMed PMID: 26287518; PubMed Central PMCID: PMC4588729.
15: Thevis M, Kuuranne T, Walpurgis K, Geyer H, Schänzer W. Annual banned-substance review: analytical approaches in human sports drug testing. Drug Test Anal. 2016 Jan;8(1):7-29. doi: 10.1002/dta.1928. Review. PubMed PMID: 26767774.
16: Bonkowski MS, Sinclair DA. Slowing ageing by design: the rise of NAD(+) and sirtuin-activating compounds. Nat Rev Mol Cell Biol. 2016 Nov;17(11):679-690. doi: 10.1038/nrm.2016.93. PubMed PMID: 27552971; PubMed Central PMCID: PMC5107309.
17: Thevis M, Schänzer W. Emerging drugs affecting skeletal muscle function and mitochondrial biogenesis - Potential implications for sports drug testing programs. Rapid Commun Mass Spectrom. 2016 Mar 15;30(5):635-51. doi: 10.1002/rcm.7470. PubMed PMID: 26842585.
18: Villalba JM, Alcaín FJ. Sirtuin activators and inhibitors. Biofactors. 2012 Sep-Oct;38(5):349-59. doi: 10.1002/biof.1032. Review. PubMed PMID: 22730114; PubMed Central PMCID: PMC3467333.
19: Camins A, Sureda FX, Junyent F, Verdaguer E, Folch J, Pelegri C, Vilaplana J, Beas-Zarate C, Pallàs M. Sirtuin activators: designing molecules to extend life span. Biochim Biophys Acta. 2010 Oct-Dec;1799(10-12):740-9. doi: 10.1016/j.bbagrm.2010.06.005. Review. PubMed PMID: 20601277.
PubChem Compound 25108829
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator